2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one
Overview
Description
2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis
The molecular structure of 2-aminothiazoles features a thiazole core. It can also be considered a cyclic isothiourea .Chemical Reactions Analysis
2-Aminothiazoles serve as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis
2-Aminothiazoles are light yellow crystals with a molar mass of 100.14 g/mol. They have a melting point of 86 to 89 °C and a boiling point of 117 °C (at 20 hPa). They are soluble in water, alcohols, and diethyl ether .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Solid-Phase Synthesis Techniques : The solid-phase synthesis of related compounds like 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides demonstrates a method for creating diverse chemical structures using parallel/combinatorial synthesis, applicable to 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one as well (Trapani, Volná, & Soural, 2016).
- Synthesis of Derivatives : Efficient synthesis methods for derivatives like 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile demonstrate the compound's versatility in forming structurally diverse molecules (Wang et al., 2015).
Biological and Medicinal Applications
- Antimicrobial Activity : Synthesized derivatives, such as those based on the dihydrobenzo[d]thiazol-2-one template, show significant antimicrobial activity, indicating potential biomedical applications (El-hamouly et al., 2009).
- Cytotoxicity Evaluation : Research on thiazole derivatives derived from related structures like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile shows promising cytotoxic effects against various cancer cell lines, suggesting potential in cancer research (Mohareb, Abdallah, & Ahmed, 2017).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis : Studies on compounds like 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one offer insights into the crystal structures of similar compounds, beneficial for understanding the physical and chemical properties of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (Du & Wu, 2020).
- Hirshfeld Surface Analysis : The structural analysis and Hirshfeld surface analysis of related compounds provide a deeper understanding of molecular interactions and stability, which can be applied to study the properties of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one (Dhanalakshmi & Parthiban, 2020).
Advanced Materials and Chemical Reactions
- Materials Science Applications : The synthesis and study of related structures, like 2-aminothiazoles, in various chemical reactions and their applications in materials science, provide a framework for exploring the use of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one in advanced material development (Forlani et al., 2006).
Future Directions
The future directions of research into 2-aminothiazoles are likely to continue exploring their medicinal properties and potential applications in treating various diseases. Their versatile and synthetically accessible scaffolds make them fascinating for multiple applications in both synthetic organic chemistry and biological fields .
properties
IUPAC Name |
2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSCUQOLIIAARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one | |
CAS RN |
36234-66-9 | |
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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